molecular formula C16H19NO B11176189 1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one

Cat. No.: B11176189
M. Wt: 241.33 g/mol
InChI Key: UDJMXKXGBIRQHG-VMPITWQZSA-N
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Description

(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with a suitable aldehyde or ketone under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE, known for its antimalarial properties.

    Isoquinoline: Another similar compound with diverse biological activities.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.

Uniqueness

(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(E)-1-(2,2,4-trimethylquinolin-1-yl)but-2-en-1-one

InChI

InChI=1S/C16H19NO/c1-5-8-15(18)17-14-10-7-6-9-13(14)12(2)11-16(17,3)4/h5-11H,1-4H3/b8-5+

InChI Key

UDJMXKXGBIRQHG-VMPITWQZSA-N

Isomeric SMILES

C/C=C/C(=O)N1C2=CC=CC=C2C(=CC1(C)C)C

Canonical SMILES

CC=CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C

Origin of Product

United States

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